Dcg-IV
Overview
Description
Dcg-IV is a research drug that acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3). It has potent neuroprotective and anticonvulsant effects in animal studies, as well as showing anti-Parkinsonian effects, but also impairs the formation of memories .
Synthesis Analysis
The synthesis of Dcg-IV involves complex chemical reactions. The product is highly potent and acts as an agonist for group II mGlu receptors . The chemical name for Dcg-IV is (2S,2’R,3’R)-2-(2’,3’-Dicarboxycyclopropyl)glycine .Molecular Structure Analysis
The molecular formula of Dcg-IV is C7H9NO6. It has a molar mass of 203.150 g/mol . The structure of Dcg-IV includes a core G protein-activating seven-transmembrane domain ™, common to all GPCRs, linked via a rigid cysteine-rich domain (CRD) to the Venus Flytrap domain (VFTD), a large bi-lobed extracellular domain where glutamate binds .Physical And Chemical Properties Analysis
Dcg-IV has several physical and chemical properties. It has a molecular weight of 203.04, and it has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds. Its topological polar surface area is 137.92 .Scientific Research Applications
1. Neurophysiological Studies
DCG-IV, a potent agonist of group II metabotropic glutamate receptors (mGluRs), plays a significant role in neurophysiological research. Otani et al. (2002) demonstrated that DCG-IV induces postsynaptic Ca2+-dependent long-term depression in rat prefrontal cortex synapses, elucidating the mechanism of synaptic plasticity. This finding contributes to our understanding of memory and learning processes in the brain (Otani, Daniel, Takita, & Crépel, 2002).
2. Neuroprotective Studies
Research by Bruno et al. (1994) highlighted the neuroprotective effects of DCG-IV against excitotoxic neuronal death. They discovered that DCG-IV protected cultured cortical neurons from excitotoxicity induced by NMDA or kainate, suggesting a potential therapeutic application for neurodegenerative diseases (Bruno, Copani, Battaglia, Raffaele, Shinozaki, & Nicoletti, 1994).
3. Electrophysiological Action Analysis
Wilsch et al. (1994) investigated the action of DCG-IV on NMDA receptors using electrophysiological techniques. Their findings indicated that DCG-IV exhibits cross-desensitization with NMDA, revealing insights into the complex interactions between different types of glutamate receptors in the brain (Wilsch, Pidoplichko, Opitz, Shinozaki, & Reymann, 1994).
4. Neuropharmacological Implications
The work of Venero et al. (2002) demonstrated the neurotoxic effects of DCG-IV in the rat striatum, providing a cautionary perspective on its use in neuropharmacological research. Their study revealed that DCG-IV induces apoptosis and loss of GAD mRNA, emphasizing the importance of careful consideration of the dosage and potential adverse effects in neurological studies (Venero, Santiago, Tomás-Camardiel, Matarredona, Cano, & Machado, 2002).
5. Cardiographic Applications
In a different context, Vas et al. (1976) described the use of the displacement cardiograph (DCG) as a non-contacting electromagnetic instrument for recording heart movement. Although not directly related to DCG-IV as a glutamate receptor agonist, this study highlights the diverse applications of DCG technology in medical research (Vas, Joyner, Pittman, & Gay, 1976).
Safety And Hazards
Safety measures for handling Dcg-IV include ensuring adequate ventilation and providing accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used. A suitable respirator should also be used .
properties
IUPAC Name |
(1R,2R)-3-[(S)-amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO6/c8-4(7(13)14)1-2(5(9)10)3(1)6(11)12/h1-4H,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATPZHBYOVDBLI-JJYYJPOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dcg-IV | |
CAS RN |
147782-19-2 | |
Record name | (1R,2R)-3-[(S)-Aminocarboxymethyl]-1,2-cyclopropanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147782-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,1'R,2'R,3'R)-2-(2,3-Dicarboxycyclopropyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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